molecular formula C6H3ClINO B111964 2-Chloro-4-iodonicotinaldehyde CAS No. 153034-90-3

2-Chloro-4-iodonicotinaldehyde

Cat. No.: B111964
CAS No.: 153034-90-3
M. Wt: 267.45 g/mol
InChI Key: OPZCXONVRBYGHX-UHFFFAOYSA-N
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Description

2-Chloro-4-iodonicotinaldehyde is a halogenated heterocyclic compound with the molecular formula C6H3ClINO It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 2 and 4 of the pyridine ring are substituted by chlorine and iodine atoms, respectively

Scientific Research Applications

2-Chloro-4-iodonicotinaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

The compound is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . In case of eye contact, it is advised to wash out immediately with fresh running water . If skin or hair contact occurs, flush skin and hair with running water . If fumes, aerosols, or combustion products are inhaled, remove from the contaminated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodonicotinaldehyde typically involves halogenation reactions. One common method includes the iodination of 2-chloronicotinaldehyde using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of 2-chloro-4-iodonicotinalcohol.

    Substitution: The halogen atoms in this compound can be substituted by other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Major Products:

  • Oxidation products include carboxylic acids and aldehyde derivatives.
  • Reduction products include alcohols.
  • Substitution reactions yield a variety of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodonicotinaldehyde involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. For instance, its halogenated structure allows it to interact with DNA or proteins, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 2-Chloro-4-fluoronicotinaldehyde
  • 2-Chloro-4-bromonicotinaldehyde
  • 2-Chloro-4-iodopyridine-3-carboxaldehyde

Comparison: 2-Chloro-4-iodonicotinaldehyde is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The iodine atom, in particular, enhances its ability to participate in halogen bonding and other interactions, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-chloro-4-iodopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZCXONVRBYGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434610
Record name 2-Chloro-4-iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153034-90-3
Record name 2-Chloro-4-iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-iodonicotinaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-3-iodopyridine (5.0 g, 21 mmol) in dry THF (30 mL) was slowly added to a cold (−78° C.) solution of lithium diisopropylamide (15 mL, 30 mmol) in dry THF (50 mL). The resulting mixture was stirred for 3 h at this temperature. Ethyl formate (4.0 g, 54 mmol) was then added. Stirring was continued for 1.5 h at the same temperature. Water (10 mL) was added to quench the reaction, and then the resulting mixture was warmed to room temperature. 2M HCl (50 mL) was added and then the THF was removed under reduced pressure. The aqueous residue was extracted with ethyl acetate (2×50 mL). The combined organic extracts were washed with brine, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified on silica gel (diethyl ether:petroleum ether=1:4) to give the desired product 2-chloro-4-iodonicotinaldehyde as a yellow solid (3.0 g, 54% yield). 1H NMR (500 MHz, CDCl3): δ 10.22 (s, 1H), 8.09 (d, J=5.0 Hz, 1H), 7.95 (d, J=5.0 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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